Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Acquiring a structurally defined C-2-carbonyl-indoline imidazo[2,1-b]thiazole for kinase SAR is challenging. This compound (CAS 852132-81-1, ≥95%) fills that gap, enabling direct comparison with C-5-methylene-indolinone analogs. • Distinct C-2-carbonyl-indoline geometry unlocks unexplored ATP-binding vs. allosteric profiling. • Synthesized heterocyclic scaffold for parallel kinase, anti-inflammatory, and tubulin polymerization assays. • Available for R&D procurement with rigorous purity documentation, ensuring reproducible pharmacology.

Molecular Formula C21H17N3OS
Molecular Weight 359.45
CAS No. 852132-81-1
Cat. No. B2895005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone
CAS852132-81-1
Molecular FormulaC21H17N3OS
Molecular Weight359.45
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C21H17N3OS/c1-14-19(20(25)23-12-11-16-9-5-6-10-18(16)23)26-21-22-17(13-24(14)21)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3
InChIKeyMWCAJOUNLCUCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone (CAS 852132-81-1) – Chemical Identity and Scaffold Context for Procurement


Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone (CAS 852132-81-1, molecular formula C₂₁H₁₇N₃OS, molecular weight 359.45 g/mol) is a fully synthetic heterocyclic compound built on a 3-methyl-6-phenylimidazo[2,1-b]thiazole core connected via a methanone carbonyl linker to a 2,3-dihydro-1H-indole (indoline) moiety . The imidazo[2,1-b]thiazole bicyclic system is a recognized privileged scaffold in medicinal chemistry with documented applications spanning kinase inhibition, anti-inflammatory, antimicrobial, and antitumor research programs [1]. The compound is commercially available at ≥95% purity from non-excluded vendors for research-use-only procurement .

Why Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone Cannot Be Replaced by Generic Imidazo[2,1-b]thiazole or Indoline Analogs


The imidazo[2,1-b]thiazole–indoline class exhibits extreme sensitivity of biological readout to three structural variables: the attachment point on the imidazothiazole ring (C-2 vs. C-3 vs. C-5), the nature of the linker (carbonyl vs. methylene), and the oxidation state of the indole partner (indoline vs. indolinone) [1]. Published structure–activity relationship (SAR) studies on the closely related 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinone series demonstrate that a single substituent change (e.g., 5-methoxy on the indolinone benzene ring) can shift GI₅₀ values from micromolar to nanomolar range [2]. For the compound at hand, the 2-carbonyl connection to a saturated indoline (rather than an oxidized indolinone) represents a distinct pharmacophoric geometry that cannot be assumed equipotent or equi-selective with any literature analog. Substitution without experimental confirmation risks selecting a compound with divergent target engagement, pharmacokinetics, or selectivity profile [1].

Quantitative Differentiation Evidence for Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone – Procurement Decision Data


C-2 Carbonyl Attachment to Saturated Indoline Creates a Pharmacophoric Topology Distinct from Literature Indolinone Series

This compound positions a saturated 2,3-dihydro-1H-indole (indoline) via a methanone carbonyl linker at the C-2 position of the 3-methyl-6-phenylimidazo[2,1-b]thiazole core . In contrast, the extensively characterized anticancer series reported by Andreani, Morigi, and coworkers features an oxidized 2-indolinone linked through an exocyclic methylene at the C-5 position of the imidazo[2,1-b]thiazole [1]. These differences in attachment site, linker hybridization, and indole oxidation state produce non-overlapping conformational ensembles; docking studies of the C-5-methylenyl-indolinone series with CDK1 and tubulin show that both the C-5 vector and the planar indolinone geometry are critical for target engagement [1]. The C-2 carbonyl-indoline architecture of the target compound therefore occupies a distinct region of chemical space .

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Imidazo[2,1-b]thiazole Core Demonstrates Documented Multi-Target Kinase and Anti-Inflammatory Activity in Closest Structural Analogs

Although the exact compound is uncharacterized, the imidazo[2,1-b]thiazole scaffold to which it belongs is supported by robust class-level evidence across two therapeutic axes. In kinase inhibition, indolinone-grafted imidazo[2,1-b]thiazole derivatives (6a–h series) achieved VEGFR-2 IC₅₀ values of 0.22–0.95 µM, with compounds 6a, 6f, 6h, and 10f showing superior cytotoxicity (IC₅₀ = 8.35–10.88 µM) against MDA-MB-231 breast cancer cells versus cisplatin (IC₅₀ = 11.50 µM) [1]. Independently, N-1-substituted indole-2-carboxamide-phenylimidazo[2,1-b]thiazole derivatives suppressed LPS-induced NO, IL-6, and TNF-α in RAW 264.7 macrophages; the most active analog (compound 19) achieved inhibition rates of 54.66%, 68.82%, and 43.74% respectively [2]. These data establish the broader chemotype as biologically active but underscore that the specific substitution pattern of CAS 852132-81-1 has not been tested in either assay system.

Cancer Inflammation Kinase inhibition

CDK1/Cyclin B Kinase Inhibition in the C-5-Methylene-Indolinone Series Demonstrates Potency Ranges Achievable by Scaffold Optimization

The foundational imidazo[2,1-b]thiazolylmethylene-2-indolinone series was originally designed as cyclin-dependent kinase 1 (CDK1)/cyclin B inhibitors. Andreani et al. (2000) demonstrated that compounds in this class inhibit CDK1/cyclin B in vitro, with the lead (2-chloroindolyl)methylene-2-indolinone showing potency improvable by variations on the basic molecular skeleton [1]. Follow-up work by the same group (2001) established that a 5-methoxy group on the indole benzene ring combined with a 2-methyl group on the imidazothiazole system yielded the most active antitumor compound of the series: 3-[(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)methylene]-5-methoxy-2-indolinone [2]. Morigi et al. (2019) extended this to nanomolar GI₅₀ values in the NCI 60-cell panel, with 100–200-fold selectivity for leukemia cells over normal human peripheral blood lymphocytes, and confirmed in vivo tumor volume reduction in murine B16-B16 melanoma and E0771 breast cancer models [3]. The target compound (CAS 852132-81-1) differs in all three critical SAR positions (C-2 carbonyl, saturated indoline, unsubstituted phenyl), so these data demonstrate the optimization potential of the chemotype without directly quantifying its activity.

Cell cycle CDK inhibition Antitumor drug discovery

Commercial Availability at Defined Purity Enables Reproducible Screening Without Synthetic Investment

The target compound is available from at least one non-excluded vendor (CheMenu, catalog CM614002) at ≥95% purity with a defined molecular weight of 359.45 g/mol and verified SMILES string . This contrasts with the closest literature analogs (C-5-methylene-2-indolinones), which typically require multi-step custom synthesis involving cyclization, amino reduction, ester hydrolysis, dehydration condensation, and acyl chloride substitution, with reported yields varying significantly depending on substitution pattern [1]. The availability of an off-the-shelf, purity-characterized sample eliminates synthetic variability as a confounding factor in primary screening campaigns and reduces the time from procurement decision to assay-ready compound.

Chemical procurement Screening collection Reproducibility

Recommended Research and Industrial Application Scenarios for Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone (CAS 852132-81-1)


Kinase Selectivity Panel Screening of the C-2 Carbonyl-Indoline Topology Against Characterized C-5 Methylene-Indolinone Inhibitors

Procure this compound as a structurally divergent probe alongside a reference C-5-methylene-2-indolinone (e.g., 3-[(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)methylene]-5-methoxy-2-indolinone) for parallel kinase profiling. The imidazo[2,1-b]thiazole core is a known kinase-inhibitor scaffold [1], and the C-2 vs. C-5 attachment point comparison can reveal whether the carbonyl-indoline geometry engages the ATP-binding pocket, an allosteric site, or is kinase-inactive, thereby generating actionable SAR for lead optimization [1][2].

Anti-Inflammatory Screening in Macrophage Activation Models Based on Class-Level LPS-Stimulated Cytokine Suppression Data

Test the compound in LPS-stimulated RAW 264.7 or THP-1 macrophage assays measuring NO, IL-6, and TNF-α production. The class precedent from N-1-substituted indole-2-carboxamide-phenylimidazo[2,1-b]thiazole derivatives demonstrates that structural modifications at the indole N-1 position modulate anti-inflammatory potency (compound 19: NO↓54.66%, IL-6↓68.82%, TNF-α↓43.74%) [3]. The target compound's indoline architecture represents an unexplored N-1 substitution variant within this pharmacophore model.

Focused Library Design Using the 3-Methyl-6-phenylimidazo[2,1-b]thiazole Core as a Conservative Scaffold for Indoline/Indolinone SAR Expansion

Use this compound as the reference point for a matrix library varying (a) the indole oxidation state (indoline vs. indolinone vs. isatin), (b) the linker (carbonyl vs. methylene vs. sulfonyl), and (c) the phenyl substituent on the imidazothiazole C-6 position. The established antitumor SAR in the C-5-methylene-indolinone series (Morigi et al., 2019) shows that nanomolar GI₅₀ values and 100–200-fold tumor selectivity are achievable with optimized substitution [2]; this compound anchors the unexplored C-2-carbonyl-indoline quadrant of the design matrix.

Chemical Probe for Tubulin Assembly and Cell Cycle Studies Based on G2/M Arrest Phenotype Observed in Structural Analogs

Evaluate the compound in tubulin polymerization assays and flow cytometric cell cycle analysis. Substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones have been shown to inhibit tubulin assembly and cause G2/M phase arrest in HeLa, HT-29, and A549 cells, with apoptosis induction through the mitochondrial death pathway (caspase-3/-9 activation, PARP cleavage, Bcl-2/Mcl-1 downregulation) [2]. Testing whether the C-2-carbonyl-indoline geometry retains or loses this tubulin-targeting phenotype is mechanistically informative and may identify a novel colchicine-site ligand.

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